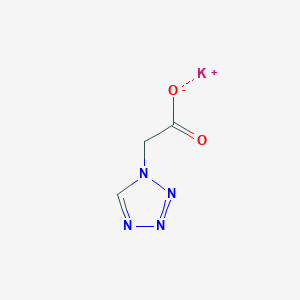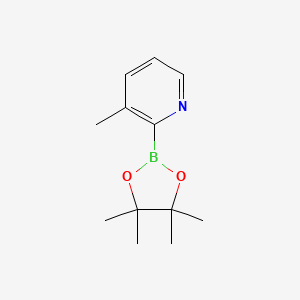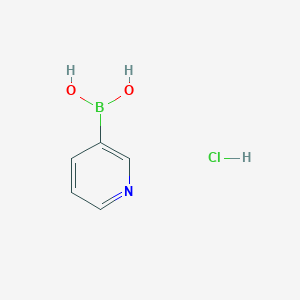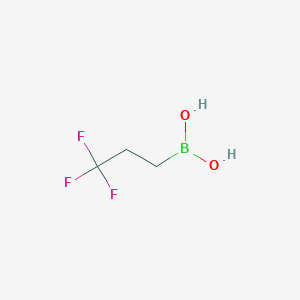![molecular formula C18H21FN2O2 B1388944 N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020056-22-7](/img/structure/B1388944.png)
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Übersicht
Beschreibung
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide (hereafter referred to as “F-SBPA”) is a small organic molecule that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. F-SBPA has been used in a number of biochemical and physiological studies, and has been found to have potential applications in the development of new drugs and treatments.
Wirkmechanismus
F-SBPA inhibits the enzyme N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, F-SBPA increases the levels of acetylcholine in the brain, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
F-SBPA has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory and cognitive function, and improved motor coordination. It has also been found to have anti-inflammatory and anti-oxidant effects, and to have potential applications in the treatment of neurological disorders such as Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
F-SBPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is a potent inhibitor of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, which makes it useful for studying the effects of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide inhibition on various biochemical and physiological processes. However, F-SBPA is not specific to N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, and can also inhibit other enzymes such as butyrylcholinesterase. This can lead to inaccurate results and make it difficult to interpret the data.
Zukünftige Richtungen
F-SBPA has potential applications in the development of new drugs and treatments for neurological disorders such as Alzheimer’s disease. The effects of F-SBPA on various biochemical and physiological processes could be further studied in order to develop more effective treatments. Additionally, F-SBPA could be used to study the effects of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide inhibition on other diseases and conditions, such as Parkinson’s disease, depression, and anxiety. Finally, F-SBPA could be used to develop new drugs and treatments for other neurological disorders, such as Huntington’s disease and epilepsy.
Wissenschaftliche Forschungsanwendungen
F-SBPA has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide inhibition on various cellular processes. It has also been used to study the mechanism of action of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide inhibitors, and to develop new drugs and treatments for neurological disorders such as Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-3-12(2)14-6-4-5-7-17(14)23-11-18(22)21-16-10-13(20)8-9-15(16)19/h4-10,12H,3,11,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJWBFLPRKPCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1388862.png)









![Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride](/img/structure/B1388875.png)


